

# Molecular formula and chemical properties of inotersen sodium

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Inotersen Sodium

#### Introduction

Inotersen, marketed under the brand name Tegsedi®, is an antisense oligonucleotide (ASO) therapeutic designed for the treatment of polyneuropathy associated with hereditary transthyretin-mediated amyloidosis (hATTR).[1][2] hATTR is a debilitating and progressive genetic disorder caused by mutations in the transthyretin (TTR) gene.[1] These mutations lead to the production of unstable TTR proteins that misfold and aggregate as amyloid fibrils, depositing in various tissues, including peripheral nerves, the heart, and kidneys.[1][3] Inotersen offers a targeted therapeutic approach by inhibiting the synthesis of the TTR protein, thereby aiming to slow or halt disease progression.[1][4] This guide provides a comprehensive overview of the molecular formula, chemical properties, mechanism of action, and key experimental data related to **inotersen sodium**.

# Molecular Formula and Chemical Properties

Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[5][6][7] Its structure is specifically designed to be complementary to the messenger RNA (mRNA) of the human TTR protein.[3][8] The sodium salt form is used in the final drug product.



| Property          | Value                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                   |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | all-P-ambo-2'-O-(2-methoxyethyl)-5-methyl-P-thiouridylyl-(3' $\rightarrow$ 5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiocytidylyl-(3' $\rightarrow$ 5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiouridylyl-(3' $\rightarrow$ 5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiouridylyl-(3' $\rightarrow$ 5')-2'-O-(2-methoxyethyl)-P-thioguanylyl-(3' $\rightarrow$ 5')-2'-deoxy-P-thioguanylyl-(3' $\rightarrow$ 5')-P-thiothymidylyl-(3' $\rightarrow$ 5')-2'-deoxy-P-thioadenylyl-(3' $\rightarrow$ 5')-2'-deoxy-P-thioadenylyl-(3' $\rightarrow$ 5')-2'-deoxy-P-thioadenylyl-(3' $\rightarrow$ 5')-2'-deoxy-P-thioadenylyl-(3' $\rightarrow$ 5')-2'-deoxy-P-thioadenylyl-(3' $\rightarrow$ 5')-2'-deoxy-P-thioadenylyl-(3' $\rightarrow$ 5')-2'-O-(2-methoxyethyl)-P-thioadenylyl-(3' $\rightarrow$ 5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiouridylyl-(3' $\rightarrow$ 5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiocytidylyl-(3' $\rightarrow$ 5')-2'-O-(2-methoxyethyl)-5-methyl-P-thiocytidylyl- |  |
| Molecular Formula | C230H299N69Na19O121P19S19[5][10][11]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    |  |
| Molecular Weight  | 7600.8 g/mol (as sodium salt)[5][10]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    |  |
| Sequence          | 5'-TCTTG GTTACATGAA ATCCC-3' (Note: C represents 5-methylcytidine; sections 1-5 and 16-20 are 2'-MOE modified)[9]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       |  |
| Appearance        | White to pale-yellow solid[5]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           |  |
| Solubility        | Freely soluble in water and in phosphate buffer (pH 7.5 to 8.5)[5]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                      |  |

# **Mechanism of Action**



#### Foundational & Exploratory

Check Availability & Pricing

Inotersen functions by targeting the root cause of TTR protein production. As an antisense oligonucleotide, it is designed to bind specifically to the mRNA that codes for both wild-type and mutant TTR.[3][12] This binding occurs in a region of the 3'-untranslated region of the TTR mRNA, which is not known to harbor mutations.[5]

Upon subcutaneous administration, inotersen enters hepatocytes, the primary site of TTR synthesis.[5] Inside the cell, inotersen hybridizes with the target TTR mRNA. This newly formed RNA-DNA hybrid is recognized by Ribonuclease H (RNase H), an endogenous enzyme.[3] RNase H then selectively cleaves and degrades the mRNA strand of the hybrid.[3] The destruction of the TTR mRNA prevents it from being translated into protein by the ribosome, leading to a significant reduction in the levels of both mutant and wild-type TTR protein in the circulation.[3][11][12] This decrease in TTR protein levels is intended to reduce the formation of amyloid deposits, thereby mitigating disease progression.[3]





Click to download full resolution via product page

Caption: Mechanism of action of inotersen in reducing TTR protein production.



## **Experimental Protocols**

The primary evidence for the efficacy and safety of inotersen comes from the NEURO-TTR clinical trial, a pivotal Phase 3 study.

NEURO-TTR Study (NCT01737398)[13][14]

- Study Design: A multicenter, double-blind, placebo-controlled, randomized Phase 3 trial conducted over 65 weeks.[15][16]
- Patient Population: 172 adult patients with a diagnosis of hereditary transthyretin-mediated amyloidosis with stage 1 or stage 2 polyneuropathy.[15]
- Intervention: Patients were randomized in a 2:1 ratio to receive either:
  - Inotersen: 300 mg (equivalent to 284 mg of the parent acid) administered as a subcutaneous injection once weekly.[5][15]
  - Placebo: Subcutaneous injection once weekly.[15]
- Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to week 66 in:
  - Modified Neuropathy Impairment Score + 7 (mNIS+7): A composite score that measures neurologic impairment. Scores range from -22.3 to 346.3, with higher scores indicating worse impairment.[2]
  - Norfolk Quality of Life—Diabetic Neuropathy (Norfolk QoL-DN) total score: A patient-reported outcome assessing the quality of life related to neuropathy. Scores range from -4 to 136, with higher scores indicating a poorer quality of life.[2]
- Safety Monitoring: Due to identified risks, a comprehensive monitoring plan was implemented, including frequent monitoring of platelet counts (for thrombocytopenia) and renal function (for glomerulonephritis).[1][3][13]

# **Quantitative Data**



The clinical development program for inotersen generated substantial quantitative data on its pharmacokinetics, pharmacodynamics, efficacy, and safety.

**Pharmacokinetic Properties** 

| Parameter                                   | Value                                                           |
|---------------------------------------------|-----------------------------------------------------------------|
| Bioavailability                             | Median time to peak plasma concentration is 2–4 hours.[5][11]   |
| Distribution                                | Volume of distribution at steady state is 293 L. [5]            |
| Protein Binding                             | >94% bound to plasma proteins.[5]                               |
| Steady State                                | Achieved after approximately 3 months of weekly dosing.[11][12] |
| Steady-State Concentrations (284 mg weekly) | Cmax: 6.39 μg/mLCtrough: 0.034 μg/mLAUCτ: 90 μg·h/mL[12]        |

## **Pharmacodynamic Effects**

Inotersen leads to a rapid and sustained reduction in circulating TTR protein levels.

| Study                       | Population         | Dose                    | Mean TTR<br>Reduction from<br>Baseline |
|-----------------------------|--------------------|-------------------------|----------------------------------------|
| Phase 1[2][5]               | Healthy Volunteers | 300 mg (multiple doses) | ~76%                                   |
| Phase 3 (NEURO-<br>TTR)[11] | hATTR Patients     | 284 mg weekly           | ~74%                                   |

## **Clinical Efficacy (NEURO-TTR at 15 Months)**

The results from the NEURO-TTR study demonstrated a statistically significant and clinically meaningful benefit for patients treated with inotersen compared to placebo.



| Endpoint                                                                                                                                                           | Inotersen<br>Group<br>(Baseline<br>Mean ± SD) | Placebo<br>Group<br>(Baseline<br>Mean ± SD) | Mean<br>Change<br>from<br>Baseline<br>(Inotersen) | Mean<br>Change<br>from<br>Baseline<br>(Placebo) | Difference<br>(Inotersen<br>vs.<br>Placebo) |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|---------------------------------------------|---------------------------------------------------|-------------------------------------------------|---------------------------------------------|
| mNIS+7<br>Score                                                                                                                                                    | 79.2 ± 37.0                                   | 74.8 ± 39.0                                 | -                                                 | -                                               | -19.7                                       |
| Norfolk QoL-<br>DN Score                                                                                                                                           | 48.2 ± 27.5                                   | 48.7 ± 26.7                                 | -                                                 | -                                               | -21.1                                       |
| Specific mean change values were not consistently available across all search results, but the treatment difference is the key outcome demonstratin g efficacy.[5] |                                               |                                             |                                                   |                                                 |                                             |

# **Safety Profile**

The use of inotersen is associated with important safety considerations that require diligent monitoring.



| Adverse Event of Special Interest | Description                                                                                | Monitoring Requirement                                                                                              |
|-----------------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Thrombocytopenia                  | A significant decrease in platelet count, which can increase the risk of bleeding. [3][11] | Regular platelet count<br>monitoring. Therapy must be<br>withheld if counts fall below<br>specified thresholds.[11] |
| Glomerulonephritis                | Inflammation of the kidney's filtering units, which can lead to renal dysfunction.[1][3]   | Regular monitoring of renal function (e.g., serum creatinine, urinalysis).[1]                                       |
| Injection Site Reactions          | Common adverse reactions include redness, pain, or swelling at the injection site.[5]      | Patient education and supportive care.                                                                              |
| Hepatotoxicity                    | Potential for liver function impairment.[1]                                                | Monitoring of liver function tests.                                                                                 |

Long-term data from the open-label extension study, with up to 6.2 years of exposure, showed that with enhanced monitoring, the risks of severe thrombocytopenia and glomerulonephritis were reduced, and no new safety signals were identified.[13][17][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Inotersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis [mdpi.com]
- 3. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]

#### Foundational & Exploratory





- 6. medchemexpress.com [medchemexpress.com]
- 7. bocsci.com [bocsci.com]
- 8. Population Pharmacokinetic—Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inotersen Wikipedia [en.wikipedia.org]
- 10. bocsci.com [bocsci.com]
- 11. drugs.com [drugs.com]
- 12. Inotersen PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update | springermedizin.de [springermedizin.de]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Executive Summary Clinical Review Report: Inotersen (Tegsedi) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. nice.org.uk [nice.org.uk]
- 17. researchgate.net [researchgate.net]
- 18. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula and chemical properties of inotersen sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609264#molecular-formula-and-chemicalproperties-of-inotersen-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com